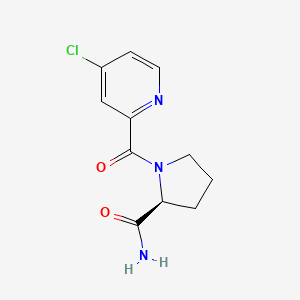![molecular formula C16H21N3O2 B7342827 (2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide, also known as CB2 agonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that binds to the CB2 receptor, which is a protein that is found in the human body. CB2 agonist has been studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide agonist binds to the this compound receptor, which is primarily found in immune cells and peripheral tissues. Activation of the this compound receptor leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and pain. This compound agonist has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound agonist has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have neuroprotective effects in animal models of neurological disorders. This compound agonist has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide agonist has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied in animal models, which provides a wealth of information on its pharmacological properties. However, there are also limitations to using this compound agonist in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, there may be species-specific differences in the pharmacological effects of this compound agonist, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the study of (2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide agonist. One area of research is the development of more selective this compound agonists that do not bind to other receptors in the body. This would reduce the risk of off-target effects and improve the safety profile of the compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound agonist in humans. This would provide valuable information on the optimal dosing and administration of the compound in clinical settings. Additionally, the potential therapeutic applications of this compound agonist in other medical conditions, such as cancer and autoimmune diseases, warrant further investigation.
Synthesemethoden
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide agonist is synthesized by reacting cyclobutylmethylamine with 2-bromopyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-oxopiperidine-6-carboxylic acid to form the final product. The chemical structure of this compound agonist is shown below:
Wissenschaftliche Forschungsanwendungen
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide agonist has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation. This compound agonist has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-14-9-4-8-13(18-14)16(21)19-15(11-5-3-6-11)12-7-1-2-10-17-12/h1-2,7,10-11,13,15H,3-6,8-9H2,(H,18,20)(H,19,21)/t13-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLOPJRAUISQSZ-AFYYWNPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)NC(=O)C3CCCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)C(=O)NC(C2CCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S)-1-(1H-indol-5-ylmethyl)-4-methylpyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7342745.png)
![[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[4-fluoro-3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7342749.png)
![2-(4-cyanophenoxy)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342754.png)
![ethyl 4-oxo-4-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]butanoate](/img/structure/B7342760.png)
![2-(1-cyanocyclopropyl)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342765.png)
![methyl 5-[3-oxo-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B7342772.png)
![methyl 5-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7342775.png)
![methyl 2-[3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]furan-2-yl]acetate](/img/structure/B7342795.png)
![(1S)-N-(2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7342797.png)
![N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7342822.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)

